5-Bromo-2-propyl-2H-indazole
CAS No.: 1280786-77-7
Cat. No.: VC0172795
Molecular Formula: C10H11BrN2
Molecular Weight: 239.116
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1280786-77-7 |
---|---|
Molecular Formula | C10H11BrN2 |
Molecular Weight | 239.116 |
IUPAC Name | 5-bromo-2-propylindazole |
Standard InChI | InChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3 |
Standard InChI Key | XJLGRBTWISXVGI-UHFFFAOYSA-N |
SMILES | CCCN1C=C2C=C(C=CC2=N1)Br |
Introduction
Chemical Structure and Identification
The compound 5-Bromo-2-propyl-2H-indazole is a bicyclic aromatic heterocycle consisting of a benzene ring fused with a five-membered ring containing two nitrogen atoms. The molecule features a propyl group (-C₃H₇) attached to the nitrogen at position 2 and a bromine atom substituted at position 5 of the benzene portion of the indazole ring system.
Basic Identification Parameters
5-Bromo-2-propyl-2H-indazole is identified by several specific parameters that distinguish it from related compounds. The compound possesses a molecular formula of C₁₀H₁₁BrN₂ with a calculated molecular weight of 239.11 g/mol . The structure consists of an indazole core with specific substituents that define its chemical identity and potential reactivity patterns.
Registry and Identification Numbers
The unique identification of 5-Bromo-2-propyl-2H-indazole is established through various registry systems used in chemical databases and literature. These identifiers are essential for unambiguous reference to the compound in scientific and regulatory contexts.
Table 1: Identification Parameters for 5-Bromo-2-propyl-2H-indazole
Parameter | Value |
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CAS Registry Number | 1280786-77-7 |
PubChem CID | 53217448 |
DSSTox Substance ID | DTXSID60682487 |
Wikidata | Q82606891 |
Molecular Formula | C₁₀H₁₁BrN₂ |
Molecular Weight | 239.11 g/mol |
Structural Representations
The chemical structure of 5-Bromo-2-propyl-2H-indazole can be represented in various formats including line notations and textual descriptions that encode its structural arrangement. These representations are crucial for computational chemistry, database searching, and chemical communication.
Table 2: Structural Representations of 5-Bromo-2-propyl-2H-indazole
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-2-propyl-2H-indazole determine its behavior in various environments and its potential applications in chemical synthesis and biological systems.
Structural Features
The indazole core of 5-Bromo-2-propyl-2H-indazole consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system. The presence of bromine at position 5 and the propyl group at position 2 significantly influences the compound's electronic distribution, reactivity, and potential interactions with biological targets.
Chemical Reactivity Patterns
The reactivity of 5-Bromo-2-propyl-2H-indazole is largely influenced by its structural features. The bromine substituent serves as an electron-withdrawing group that affects the electronic distribution within the molecule and can participate in various substitution reactions. This creates opportunities for chemical modifications through coupling reactions, particularly those catalyzed by transition metals.
The indazole nitrogen atoms exhibit basic properties and can participate in hydrogen bonding, which is relevant for potential interactions with biological targets. The presence of the propyl group at the N-2 position affects the molecule's hydrophobicity and its orientation in three-dimensional space, which can be crucial for binding interactions in biological systems.
Synthesis and Preparation
Understanding the synthetic routes to 5-Bromo-2-propyl-2H-indazole is essential for researchers interested in producing this compound for further study or application development.
General Synthetic Approaches
While specific synthesis information for 5-Bromo-2-propyl-2H-indazole is limited in the provided search results, insights can be drawn from analogous compounds. Related 2-substituted indazoles are typically prepared through N-alkylation reactions of the indazole precursor. For 5-bromo-2-propyl-2H-indazole, this would likely involve the alkylation of 5-bromoindazole with a propyl halide under basic conditions.
By examining the synthesis methods for the related compound 5-Bromo-2-butyl-2H-indazole, we can infer potential approaches. This analogous compound is prepared through a multi-step reaction involving specific conditions:
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Reaction in isopropyl alcohol at 80°C for 4 hours in a sealed tube
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Treatment with tributylphosphine in isopropyl alcohol at 80°C for 16 hours in a sealed tube
A similar approach could potentially be adapted for the synthesis of 5-Bromo-2-propyl-2H-indazole, substituting the butyl group reagent with a propyl equivalent.
Purification and Characterization
After synthesis, 5-Bromo-2-propyl-2H-indazole would typically require purification through techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization would involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Comparative Analysis with Related Compounds
Examining the structural and property differences between 5-Bromo-2-propyl-2H-indazole and related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Homologs
Several structurally related compounds share core features with 5-Bromo-2-propyl-2H-indazole but differ in specific substituents:
Table 3: Comparison of 5-Bromo-2-propyl-2H-indazole with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|
5-Bromo-2-propyl-2H-indazole | C₁₀H₁₁BrN₂ | 239.11 | Reference compound |
5-Bromo-2-butyl-2H-indazole | C₁₁H₁₃BrN₂ | 253.14 | Butyl instead of propyl at position 2 |
5-Bromo-2-ethyl-2H-indazole | C₉H₉BrN₂ | 225.00 | Ethyl instead of propyl at position 2 |
5-Bromo-2-(4-chlorobenzyl)-2H-indazole | C₁₄H₁₀BrClN₂ | ~305.6 | 4-chlorobenzyl instead of propyl at position 2 |
Physical Property Variations
The differences in alkyl chain length or aromatic substitution at the 2-position significantly affect the physical properties of these related compounds. For instance, comparing the predicted collision cross-section data available for 5-bromo-2-ethyl-2H-indazole with the expected values for 5-Bromo-2-propyl-2H-indazole would show differences in molecular size and shape, which could impact their chromatographic behavior and binding properties.
As the alkyl chain length increases from ethyl to propyl to butyl, we would expect:
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Increasing hydrophobicity and lipophilicity
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Decreasing water solubility
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Increasing molecular volume
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Potentially altered binding properties to target proteins
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